1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structure Evaluation : Research by Amer, Senior, and Fan (2012) explored the synthesis and structure of similar pyrimidine derivatives. They focused on the synthesis and NMR spectra analyses, including density functional theory quantum chemical calculations, providing insights into the structural features of these molecules (Amer, Senior, & Fan, 2012).
Efficient Synthesis Methods : Tang et al. (2015) developed an efficient synthesis method for a related compound, demonstrating the potential for observing changes in biological activity following specific modifications (Tang et al., 2015).
Green Synthesis Approaches : Ahadi et al. (2014) investigated a green method for the synthesis of related pyrimidine derivatives, emphasizing the importance of environmentally friendly synthesis techniques (Ahadi et al., 2014).
Pharmaceutical and Biological Applications
Potential Antiviral Properties : Munier-Lehmann et al. (2015) identified derivatives of pyrimidine with notable antiviral properties, demonstrating the potential pharmaceutical applications of such compounds (Munier-Lehmann et al., 2015).
Caspase-3 Inhibition for Cancer Therapy : Research by Jiang and Hansen (2011) on isatin 1,2,3-triazoles, closely related to the compound , revealed their potent inhibitory effects against caspase-3, suggesting potential applications in cancer therapy (Jiang & Hansen, 2011).
Experimental Techniques and Methods
- Characterization and Molecular Modeling : Research by Metwally and Deeb (2018) on novel pyrazolo[4,3-c]pyridine derivatives included comprehensive characterization and molecular modeling studies, which are crucial for understanding the properties and potential applications of such compounds (Metwally & Deeb, 2018).
properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c28-18(16-5-6-19-20(11-16)32-10-9-31-19)14-26-17-4-2-8-25-21(17)22(29)27(23(26)30)13-15-3-1-7-24-12-15/h1-8,11-12H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTYSFPRDMTXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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